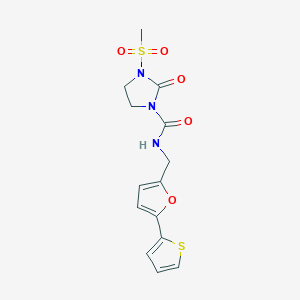
4-(Thiophen-2-yl)-1,2-oxazol-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thiophen-2-yl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2. The purity is usually 95%.
BenchChem offers high-quality 4-(Thiophen-2-yl)-1,2-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thiophen-2-yl)-1,2-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Elektrochrome Geräte mit hohem Kontrast
Die Verbindung wurde bei der Synthese von Tris(4-(thiophen-2-yl)phenyl)amin- und Dithienylpyrrol-basierten konjugierten Copolymeren verwendet, die in elektrochromen Geräten mit hohem Kontrast eingesetzt wurden . Diese Geräte können ihre Farbe ändern, wenn eine Ladungsstoß angewendet wird. Die Copolymere wurden elektrochemisch auf einer ITO-Elektrode polymerisiert, und der resultierende Film zeigte signifikante Farbänderungen .
Optischer Kontrast
Die Verbindung trägt zum optischen Kontrast in elektrochemischen Geräten bei. Die Copolymere auf Basis dieser Verbindung zeigten eine hohe Fähigkeit zum optischen Kontrast, was für Anwendungen wie Displaytechnologien entscheidend ist .
Spektroelektrochemie
Die Verbindung wurde in spektroelektrochemischen Untersuchungen verwendet. Die Copolymere auf Basis dieser Verbindung zeigten mehr Farbänderungen als andere ähnliche Verbindungen, was ihr Potenzial für spektroelektrochemische Anwendungen unterstreicht .
Elektrochemische Polymerisation
Die Verbindung wurde in elektrochemischen Polymerisationsprozessen verwendet. Die Copolymere auf Basis dieser Verbindung wurden durch Anlegen konstanter Potentiale elektrochemisch polymerisiert .
Energiesparende Fenster
Die Verbindung hat potenzielle Anwendungen in energiesparenden Fenstern. Die hohe Fähigkeit zum optischen Kontrast der Copolymere auf Basis dieser Verbindung kann in architektonischen energiesparenden Fenstern genutzt werden .
Leuchtdioden
Die Verbindung hat potenzielle Anwendungen in Leuchtdioden (LEDs). Die einzigartigen optischen und elektrochemischen Eigenschaften der Copolymere auf Basis dieser Verbindung machen sie zu einem vielversprechenden Kandidaten für LEDs .
Wirkmechanismus
Target of Action
For instance, a related compound, 1-(thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine, has been reported to target the HTH-type transcriptional regulator EthR in Mycobacterium tuberculosis .
Mode of Action
Based on the structural similarity to other thiophene derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been reported to have varied absorption, distribution, metabolism, and excretion profiles . The bioavailability of such compounds can be influenced by factors such as solubility, permeability, and metabolic stability.
Result of Action
Based on the known effects of similar thiophene derivatives, it can be hypothesized that this compound may have potential therapeutic effects, such as anti-inflammatory or antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Thiophen-2-yl)-1,2-oxazol-5-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets . Furthermore, the compound’s action can also be influenced by its concentration and the presence of other competing molecules in the environment.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that thiophene derivatives, a class of compounds to which 4-(Thiophen-2-yl)-1,2-oxazol-5-amine belongs, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science
Cellular Effects
Thiophene derivatives have been shown to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Eigenschaften
IUPAC Name |
4-thiophen-2-yl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-5(4-9-10-7)6-2-1-3-11-6/h1-4H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENKXRSVEXRSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(ON=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249589-12-5 |
Source


|
| Record name | 4-(thiophen-2-yl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2484311.png)



![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/no-structure.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]butanamide](/img/structure/B2484319.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2484324.png)


![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2484330.png)
![2-(7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2484331.png)

